REACTION_SMILES
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[C:10](=[O:11])([O-:12])[O-:13].[CH2:1]([CH3:2])[O:3][CH:4]([CH2:5][Br:6])[O:7][CH2:8][CH3:9].[CH3:16][N:17]([CH3:18])[C:19](=[O:20])[CH3:21].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl:22][c:23]1[cH:24][c:25]([OH:30])[cH:26][n:27][c:28]1[Cl:29].[Cs+:14].[Cs+:15]>>[CH2:1]([CH3:2])[O:3][CH:4]([CH2:5][O:30][c:25]1[cH:24][c:23]([Cl:22])[c:28]([Cl:29])[n:27][cH:26]1)[O:7][CH2:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CBr)OCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cnc(Cl)c(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Type
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product
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Smiles
|
CCOC(COc1cnc(Cl)c(Cl)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |